4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde is a chemical compound with the molecular formula C15H17N3O. It is a derivative of quinazoline, a bicyclic compound containing a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde typically involves the reaction of quinazoline derivatives with 4-methylpiperidine. One common method includes the use of aldehyde intermediates, which react with 4-methylpiperidine under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline-6-carboxylic acid derivatives, alcohol derivatives, and substituted quinazoline compounds.
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinone: A structurally similar compound with various pharmacological activities.
2-Quinazolinone: Another isomer with different biological properties.
4-Methylquinazoline: A derivative with distinct chemical reactivity.
Uniqueness
4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinazoline core with the piperidine moiety makes it a valuable scaffold for drug development and organic synthesis .
Properties
CAS No. |
648449-22-3 |
---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C15H17N3O/c1-11-4-6-18(7-5-11)15-13-8-12(9-19)2-3-14(13)16-10-17-15/h2-3,8-11H,4-7H2,1H3 |
InChI Key |
QRJCUEYCCGXNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.